4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 365.43 g/mol. The compound features a benzimidazole group and a pyrrolidinone structure, which contribute to its biological activity and chemical properties. The methoxyphenoxy group may enhance its lipophilicity, facilitating cellular uptake and interaction with biological targets.
This compound can be sourced from various chemical suppliers, with detailed information available on platforms such as BenchChem and PubChem, which provide data on its synthesis, properties, and potential applications in research.
4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one belongs to the class of heterocyclic compounds, specifically those containing benzimidazole and pyrrolidinone moieties. These types of compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of this compound involves multiple steps that typically include the formation of the benzimidazole ring followed by the introduction of the pyrrolidinone structure and the methoxyphenoxy group.
Methods:
Technical Details:
The molecular structure of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is complex due to the presence of multiple functional groups that confer distinct chemical properties.
Structure Data:
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC
SJWKRHYZOJZSPK-UHFFFAOYSA-N
These structural features suggest a rigid framework due to the fused ring systems, while the phenoxy groups may introduce some flexibility, influencing the compound's interactions with biological targets.
While specific reactions involving this compound are not extensively documented, it is known that similar compounds containing benzimidazole rings can undergo various chemical transformations.
Reactions:
The mechanism of action for 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one primarily involves its interaction with specific biological targets, likely related to its structural components.
Process:
Data:
Research indicates that compounds with similar structures have been explored for their roles as enzyme inhibitors or modulators, particularly in contexts like anti-inflammatory responses or cancer treatment .
The physical and chemical properties of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one contribute significantly to its behavior in various environments.
Physical Properties:
Chemical Properties:
Relevant data on these properties can be gathered from experimental studies that assess solubility, stability under different conditions, and reactivity profiles .
The scientific applications of 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one are diverse:
Research continues into optimizing synthesis methods and exploring new derivatives that may enhance efficacy or reduce side effects associated with existing therapeutic agents .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6